molecular formula C6H6F3NO2 B12886030 5-Ethoxy-4-(trifluoromethyl)oxazole

5-Ethoxy-4-(trifluoromethyl)oxazole

Cat. No.: B12886030
M. Wt: 181.11 g/mol
InChI Key: JQAHQTXUBCBBSI-UHFFFAOYSA-N
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Description

5-Ethoxy-4-(trifluoromethyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with an ethoxy group at the 5-position and a trifluoromethyl group at the 4-position. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-4-(trifluoromethyl)oxazole can be achieved through various methods. One common approach involves the cyclization of N-formyl alanine ethyl ester in the presence of boron trifluoride diethyl etherate and a metal oxide. This method offers a short route, high conversion rate, and good atom economy, making it suitable for industrial production .

Another method involves the radical trifluoromethylation of oxazole derivatives using CF3I and the Fenton reagent (FeSO4 or ferrocene and H2O2) in dimethylsulfoxide (DMSO). This reaction generates an electrophilic ethoxycarbonyldifluoromethyl radical, which then reacts with the oxazole core .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-4-(trifluoromethyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidants: 4-MeO-TEMPO

    Reducing Agents: LiAlH4

    Nucleophiles: Cyanide anion

    Catalysts: FeSO4, ferrocene, H2O2

Major Products

    Oxazole Ketones: Formed through oxidation reactions.

    Aminomethyl Derivatives: Formed through reduction reactions.

    Substituted Oxazoles: Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 5-Ethoxy-4-(trifluoromethyl)oxazole involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C6H6F3NO2

Molecular Weight

181.11 g/mol

IUPAC Name

5-ethoxy-4-(trifluoromethyl)-1,3-oxazole

InChI

InChI=1S/C6H6F3NO2/c1-2-11-5-4(6(7,8)9)10-3-12-5/h3H,2H2,1H3

InChI Key

JQAHQTXUBCBBSI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=CO1)C(F)(F)F

Origin of Product

United States

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